molecular formula C14H23N5O2 B12737828 2-Amino-N-((1-isopropyl-2-pyrrolidinyl)methyl)-4-methoxy-5-pyrimidinecarboxamide CAS No. 84332-13-8

2-Amino-N-((1-isopropyl-2-pyrrolidinyl)methyl)-4-methoxy-5-pyrimidinecarboxamide

Katalognummer: B12737828
CAS-Nummer: 84332-13-8
Molekulargewicht: 293.36 g/mol
InChI-Schlüssel: YEACKLDZMOAWJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-N-((1-isopropyl-2-pyrrolidinyl)methyl)-4-methoxy-5-pyrimidinecarboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a pyrrolidinylmethyl group, and a methoxy-pyrimidinecarboxamide moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-((1-isopropyl-2-pyrrolidinyl)methyl)-4-methoxy-5-pyrimidinecarboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.

    Introduction of the Methoxy Group: This step involves the methylation of the pyrimidine ring using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Pyrrolidinylmethyl Group: This can be accomplished through a nucleophilic substitution reaction, where the pyrrolidine derivative reacts with a suitable electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-N-((1-isopropyl-2-pyrrolidinyl)methyl)-4-methoxy-5-pyrimidinecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-Amino-N-((1-isopropyl-2-pyrrolidinyl)methyl)-4-methoxy-5-pyrimidinecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 2-Amino-N-((1-isopropyl-2-pyrrolidinyl)methyl)-4-methoxy-5-pyrimidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-4-methoxy-5-pyrimidinecarboxamide: Lacks the pyrrolidinylmethyl group.

    N-((1-isopropyl-2-pyrrolidinyl)methyl)-4-methoxy-5-pyrimidinecarboxamide: Lacks the amino group.

    2-Amino-N-((1-isopropyl-2-pyrrolidinyl)methyl)-5-pyrimidinecarboxamide: Lacks the methoxy group.

Uniqueness

2-Amino-N-((1-isopropyl-2-pyrrolidinyl)methyl)-4-methoxy-5-pyrimidinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

84332-13-8

Molekularformel

C14H23N5O2

Molekulargewicht

293.36 g/mol

IUPAC-Name

2-amino-4-methoxy-N-[(1-propan-2-ylpyrrolidin-2-yl)methyl]pyrimidine-5-carboxamide

InChI

InChI=1S/C14H23N5O2/c1-9(2)19-6-4-5-10(19)7-16-12(20)11-8-17-14(15)18-13(11)21-3/h8-10H,4-7H2,1-3H3,(H,16,20)(H2,15,17,18)

InChI-Schlüssel

YEACKLDZMOAWJN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1CCCC1CNC(=O)C2=CN=C(N=C2OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.